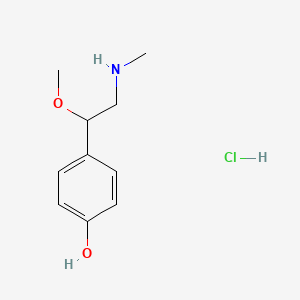

beta-Methoxysynephrine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Methoxysynephrine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of synephrine, a naturally occurring compound found in bitter orange. Beta-Methoxysynephrine hydrochloride is commonly used in research studies to investigate its biochemical and physiological effects.

作用機序

Beta-Methoxysynephrine hydrochloride works by stimulating the sympathetic nervous system, which increases the release of norepinephrine and epinephrine. These neurotransmitters increase heart rate, blood pressure, and metabolic rate, leading to increased energy expenditure and fat oxidation. Beta-Methoxysynephrine hydrochloride also has alpha-adrenergic receptor agonist activity, which causes vasoconstriction and increases blood pressure.

Biochemical and Physiological Effects

Beta-Methoxysynephrine hydrochloride has been shown to have several biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss. It also increases heart rate and blood pressure, which can improve cardiovascular health. Beta-Methoxysynephrine hydrochloride has also been shown to improve cognitive function and attention in individuals with ADHD.

実験室実験の利点と制限

Beta-Methoxysynephrine hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It also has well-documented biochemical and physiological effects, making it a reliable tool for research studies. However, it is important to note that Beta-Methoxysynephrine hydrochloride has potential limitations for lab experiments. Its effects may vary depending on the dosage, route of administration, and individual differences in metabolism and physiology.

将来の方向性

There are several future directions for research on Beta-Methoxysynephrine hydrochloride. One area of interest is its potential use as a treatment for obesity and metabolic disorders. Another area of interest is its potential use as a performance-enhancing drug in athletes. Further research is also needed to investigate the safety and efficacy of Beta-Methoxysynephrine hydrochloride in humans.

Conclusion

In conclusion, Beta-Methoxysynephrine hydrochloride is a synthetic derivative of synephrine that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used in research studies to investigate its biochemical and physiological effects. Beta-Methoxysynephrine hydrochloride has several advantages for lab experiments, including its stability and well-documented effects. However, it is important to note its potential limitations and the need for further research to investigate its safety and efficacy in humans.

合成法

Beta-Methoxysynephrine hydrochloride can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Beta-Methoxysynephrine hydrochloride is through the chemical reaction between synephrine and methanol in the presence of hydrochloric acid.

科学的研究の応用

Beta-Methoxysynephrine hydrochloride has been used in several scientific research studies due to its potential applications in various fields. It has been investigated for its potential use as a dietary supplement, weight loss aid, and as a treatment for cardiovascular diseases. It has also been studied for its potential use as a performance-enhancing drug and as a treatment for attention deficit hyperactivity disorder (ADHD).

特性

IUPAC Name |

4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWWIKIPKGVTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15096-17-0 |

Source

|

| Record name | Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15096-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methoxysynephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)

![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)